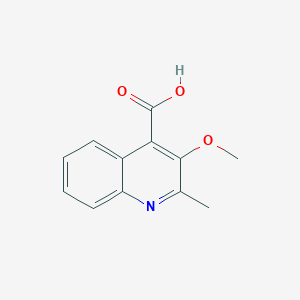
3-Methoxy-2-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with methanol in the presence of a catalyst can yield the desired compound. Another approach involves the use of microwave irradiation to promote the cyclization of suitable starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, halogenated quinolines, and alkylated quinolines.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 3-Methoxyquinoline-4-carboxylic acid
- 2-Methyl-3-nitroquinoline
Uniqueness
3-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which imparts distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
93001-91-3 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-methoxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-11(16-2)10(12(14)15)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
OTBBTOKYRSDPGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)




![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)



![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
